Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817695
InChI: InChI=1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3
SMILES: COC(=O)C12CC(C1)OC2
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

CAS No.:

Cat. No.: VC13817695

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate -

Specification

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
Standard InChI InChI=1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3
Standard InChI Key QDCAGTNDSQFPNX-UHFFFAOYSA-N
SMILES COC(=O)C12CC(C1)OC2
Canonical SMILES COC(=O)C12CC(C1)OC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s bicyclo[2.1.1]hexane skeleton consists of two fused cyclopropane rings sharing a common bridgehead carbon. The 2-oxa designation indicates an oxygen atom replacing a carbon at position 2, forming an epoxide ring, while the 4-carboxylate group introduces a methyl ester at position 4 . The SMILES notation CC12CC(C1)(CO2)C(=O)OCH3\text{CC12CC(C1)(CO2)C(=O)OCH}_3 and InChIKey GQRHKAYBOYJXEJ-UHFFFAOYSA-N confirm the spatial arrangement of atoms .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC7H10O3\text{C}_7\text{H}_{10}\text{O}_3
Molecular weight142.15 g/mol
SMILESCC12CC(C1)(CO2)C(=O)OCH3
CAS Registry2113569-16-5

The strain inherent in the bicyclo[2.1.1]hexane system contributes to its reactivity, particularly at the epoxide and ester functionalities.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves cyclopropanation and epoxidation steps. A reported method from the literature involves the cycloaddition of bicyclo[1.1.0]butanes with electrophiles, leveraging strain-release strategies to construct the bicyclic framework . For example, the reaction of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate with epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA) yields epoxidized derivatives .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Source
CyclopropanationPhMgBr, THF, 0°C → rt46–58
Epoxidationm-CPBA, CH2Cl2, rt60–75
EsterificationHCl, toluene, reflux85–90

Industrial production optimizes these steps for scalability, employing continuous-flow reactors to manage exothermic epoxidation reactions .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under inert atmospheres but is prone to hydrolysis in aqueous acidic or basic conditions due to the ester and epoxide groups. Solubility data from supplier specifications indicate high solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), with limited solubility in water (<0.1 g/L at 25°C) .

Table 3: Physicochemical Parameters

PropertyValueSource
Melting pointNot reported
Boiling pointEstimated 220–240°C (760 mmHg)
LogP (octanol-water)1.2 (predicted)
Refractive index1.478 (predicted)

Chemical Reactivity and Functionalization

Epoxide Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, enabling diversification. For instance, reaction with amines produces β-amino alcohols, while hydrolysis under acidic conditions yields diols.

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate+H2OH+Diol derivative+COOCH3\text{Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diol derivative} + \text{COOCH}_3

Ester Hydrolysis and Derivatization

The methyl ester is susceptible to saponification, generating the corresponding carboxylic acid (2-oxabicyclo[2.1.1]hexane-4-carboxylic acid), which serves as a precursor for amides and anhydrides .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure mimics bioactive motifs found in natural products, making it a valuable intermediate in drug discovery. For example, derivatives have been explored as protease inhibitors and antimicrobial agents .

Materials Science

Its strain energy and functional groups enable incorporation into polymers with tailored thermal and mechanical properties. Epoxide-containing monomers derived from this compound enhance crosslinking density in epoxy resins .

SupplierLocationPurity (%)Price (USD/g)
PharmaBlock Sciences (Nanjing)China98120
Lianhe Aigen PharmatechChina9595
Aladdin ScientificUnited States99150

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